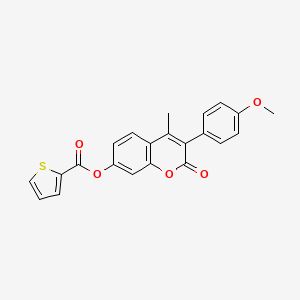

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

CAS No.: 869080-34-2

Cat. No.: VC7553031

Molecular Formula: C22H16O5S

Molecular Weight: 392.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869080-34-2 |

|---|---|

| Molecular Formula | C22H16O5S |

| Molecular Weight | 392.43 |

| IUPAC Name | [3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C22H16O5S/c1-13-17-10-9-16(26-21(23)19-4-3-11-28-19)12-18(17)27-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3 |

| Standard InChI Key | DAWPYVHPJLUOBB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)OC |

Introduction

Chemical Identity and Structural Features

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a heterocyclic organic compound with the molecular formula C₂₂H₁₆O₅S and a molecular weight of 392.43 g/mol. Its IUPAC name, [3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] thiophene-2-carboxylate, reflects its complex architecture, which includes:

-

A chromenone core (2-oxo-2H-chromene), a bicyclic system known for its pharmacological relevance.

-

A 4-methoxyphenyl group at position 3, contributing electron-donating effects.

-

A methyl substituent at position 4, enhancing steric and electronic properties.

-

A thiophene-2-carboxylate moiety at position 7, introducing sulfur-based heterocyclic diversity.

The trifluoromethyl group in the analogue from Source enhances metabolic stability and lipophilicity, whereas the acetate group in Source improves solubility for biological assays .

Physicochemical and Pharmacokinetic Considerations

Metabolic Stability

The methoxy group may undergo demethylation via cytochrome P450 enzymes, while the thiophene ring could be susceptible to oxidative metabolism. Introducing fluorine atoms (as in Source’s analogue) is a common strategy to mitigate rapid clearance.

Research Gaps and Future Directions

Despite its promising scaffold, several questions remain unresolved:

-

Synthetic Optimization: Scalable routes for high-purity production.

-

Target Identification: Elucidating protein targets via proteomics or molecular docking.

-

In Vivo Efficacy: Preclinical testing in disease models to validate therapeutic potential.

Collaborative efforts between synthetic chemists and pharmacologists are critical to advancing this compound from bench to bedside.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume